2,7-Diaminooctanedioic acid

描述

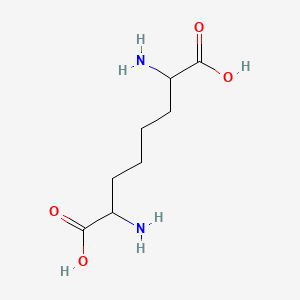

2,7-Diaminooctanedioic acid is an organic compound with the molecular formula C8H16N2O4. It is a derivative of octanedioic acid, featuring two amino groups at the 2nd and 7th positions.

准备方法

Synthetic Routes and Reaction Conditions: One common method is the catalytic hydrogenation of nitrile derivatives of octanedioic acid, followed by hydrolysis to yield the desired diamino compound .

Industrial Production Methods: Industrial production of 2,7-diaminooctanedioic acid may involve large-scale catalytic processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology .

化学反应分析

Oxidation Reactions

The amino groups in 2,7-diaminooctanedioic acid are susceptible to oxidation under specific conditions:

-

Formation of Oximes or Nitriles : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) converts primary amines to nitro groups or nitriles. For example:

-

Selectivity : The reaction’s outcome depends on pH and temperature. Acidic conditions favor nitrile formation, while neutral/basic conditions yield oximes .

Reduction Reactions

The carboxylic acid groups can be reduced to alcohols or aldehydes:

-

LiAlH₄-Mediated Reduction : Lithium aluminum hydride reduces carboxylic acids to primary alcohols:

-

Partial Reduction : Catalytic hydrogenation (e.g., Pd/C) under controlled conditions produces aldehydes .

Substitution and Condensation Reactions

The amino and carboxylic acid groups participate in nucleophilic substitution and condensation:

Amide Formation

Reaction with acyl chlorides or anhydrides yields diamides:

Example : Treatment with acetyl chloride produces N-acetyl derivatives .

Esterification

Carboxylic acids react with alcohols (e.g., methanol) under acidic catalysis to form esters:

Tautomerism and Isomerization

The amino groups facilitate tautomeric shifts, particularly in acidic or basic media:

-

Iminic Acid Formation : Under acidic conditions, the amino group can tautomerize to an iminic acid, enabling further reactivity (e.g., addition to carbonyl groups) .

Side Reactions and Byproducts

Competing pathways may arise due to the proximity of functional groups:

-

Cyclization : Intramolecular reactions between amino and carboxylic acid groups can form lactams or cyclic peptides .

-

Degradation : Prolonged exposure to strong acids/bases leads to decarboxylation or deamination .

Comparative Reaction Energetics

Computational studies (DFT/M11/6-31G(d,p)) on analogous systems reveal:

| Reaction Pathway | Energy Barrier (kcal/mol) | Rate-Determining Step |

|---|---|---|

| Oxidation (KMnO₄) | ~25 | C-N bond cleavage |

| Reduction (LiAlH₄) | ~15 | Proton transfer to Al complex |

| Amide Formation | ~10 | Nucleophilic attack on acyl-Cl |

| Cyclization (Lactam Formation) | ~20 | Ring-closing transition state |

Mechanistic Insights

-

Electrophilic Substitution : Amino groups act as nucleophiles, attacking electrophilic centers (e.g., acyl chlorides).

-

Hydrogen Bonding : Stabilizes transition states in tautomerism and cyclization reactions .

Industrial and Synthetic Relevance

科学研究应用

Biodegradable Polymers

2,7-Diaminooctanedioic acid is utilized in the synthesis of biodegradable polymers, particularly poly(aspartic acid) (PGA) and its copolymers. These materials are notable for their environmental benefits and have applications in agriculture, pharmaceuticals, and packaging.

Table 1: Properties of Poly(aspartic acid) Derivatives

| Property | Value |

|---|---|

| Water Absorption | High |

| Biodegradability | Yes |

| Mechanical Strength | Moderate |

| Thermal Stability | Good |

A study highlighted the use of PGA in drug delivery systems due to its biocompatibility and ability to form hydrogels, which can encapsulate therapeutic agents effectively .

Enzyme Inhibition Studies

Research has shown that this compound acts as a substrate analog in enzyme inhibition studies, particularly with cystathionine γ-lyase (CSE). This enzyme is involved in the production of hydrogen sulfide (H₂S), a signaling molecule with various physiological roles.

Case Study : A study demonstrated that analogs of this compound could inhibit CSE activity, suggesting potential therapeutic applications in regulating H₂S levels for treating cardiovascular diseases .

Amino Acid Synthesis

The compound can serve as a building block for synthesizing various amino acids and peptides. Its structure allows for modifications that can lead to the development of novel bioactive compounds.

Table 2: Comparison of Amino Acids Derived from this compound

| Amino Acid | Structure | Application |

|---|---|---|

| L-lysine | C₆H₁₄N₂O₂ | Nutritional supplement |

| L-arginine | C₆H₁₄N₄O₂ | Precursor for nitric oxide |

Pharmaceutical Applications

Due to its structural similarities to other amino acids, this compound has potential applications in drug design. It can be used to develop new therapeutics targeting specific biological pathways.

Case Study : The compound's derivatives have been explored for their effects on metabolic pathways related to diabetes management. Early-stage research indicates promising results in enhancing insulin sensitivity in cellular models .

作用机制

The mechanism of action of 2,7-diaminooctanedioic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and structural stabilization .

相似化合物的比较

2,6-Diaminohexanedioic acid: Similar structure but with a shorter carbon chain.

2,8-Diaminodecanedioic acid: Similar structure but with a longer carbon chain.

Cystine: Contains a disulfide bridge instead of a carbon chain.

Uniqueness: 2,7-Diaminooctanedioic acid is unique due to its specific carbon chain length and the positioning of the amino groups. This structure provides distinct chemical and biological properties, making it valuable for various applications .

生物活性

2,7-Diaminooctanedioic acid, also known as diaminosuberic acid, is a dicarboxylic amino acid that plays a significant role in various biological processes. This compound is structurally related to cystine and has garnered attention for its potential applications in biochemistry and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, biochemical roles, and potential therapeutic applications.

Enzymatic Roles

Research indicates that this compound is involved in several enzymatic pathways. It serves as a substrate for specific enzymes that catalyze reactions in amino acid metabolism. For instance, it participates in the biosynthesis of lysine through its conversion to intermediates that are essential for microbial growth and metabolism .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its structural similarity to other amino acids allows it to interfere with bacterial cell wall synthesis. This property makes it a candidate for developing new antibiotics or adjunct therapies to combat antibiotic resistance .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been studied for its potential role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. These findings open avenues for research into its application in neurodegenerative diseases .

Case Studies

Discussion

The biological activity of this compound underscores its significance in various biochemical pathways. Its antimicrobial properties position it as a promising candidate for new antibiotic development. Furthermore, its neuroprotective effects warrant further investigation into its potential use in treating neurodegenerative diseases.

属性

IUPAC Name |

2,7-diaminooctanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZHANAPVDIEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201004467 | |

| Record name | 2,7-Diaminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-42-7 | |

| Record name | alpha,alpha'-Diaminosuberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。